molecular formula C22H18N4O2S2 B13810949 N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide CAS No. 5429-79-8

N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide

Cat. No.: B13810949
CAS No.: 5429-79-8
M. Wt: 434.5 g/mol
InChI Key: LYGZMDVWKAIUNL-UHFFFAOYSA-N
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Description

N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide is a complex organic compound that features a quinoline backbone with acetylamino and dithioquinoline substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide typically involves multiple steps, starting from commercially available quinoline derivatives. The key steps include:

    Dithioquinoline Formation: The dithioquinoline moiety is introduced through a reaction with a suitable sulfur donor, such as thiourea, under controlled conditions.

    Coupling Reaction: The final step involves coupling the acetylamino-quinoline and dithioquinoline intermediates using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dithioquinoline moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetylamino group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential as an anticancer agent, given the bioactivity of quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, which could explain its potential anticancer activity. Additionally, the dithioquinoline group may interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Acetylamino-8-quinolinyl)acetamide: Lacks the dithioquinoline moiety.

    N-(8-Quinolinyl)dithioacetamide: Lacks the acetylamino group.

    N-(8-Quinolinyl)acetamide: Lacks both the dithioquinoline and acetylamino groups.

Uniqueness

N-(8-((5-(Acetylamino)-8-quinolinyl)dithio)-5-quinolinyl)acetamide is unique due to the presence of both the acetylamino and dithioquinoline groups, which confer distinct chemical and biological properties

Properties

CAS No.

5429-79-8

Molecular Formula

C22H18N4O2S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[8-[(5-acetamidoquinolin-8-yl)disulfanyl]quinolin-5-yl]acetamide

InChI

InChI=1S/C22H18N4O2S2/c1-13(27)25-17-7-9-19(21-15(17)5-3-11-23-21)29-30-20-10-8-18(26-14(2)28)16-6-4-12-24-22(16)20/h3-12H,1-2H3,(H,25,27)(H,26,28)

InChI Key

LYGZMDVWKAIUNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=NC2=C(C=C1)SSC3=C4C(=C(C=C3)NC(=O)C)C=CC=N4

Origin of Product

United States

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